molecular formula C15H10FN3 B1414251 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2197061-78-0

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1414251
CAS RN: 2197061-78-0
M. Wt: 251.26 g/mol
InChI Key: KUOVUGIPNFSHHD-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to play a crucial role in numerous disease conditions .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, particularly through radical reactions . Researchers utilize this scaffold to construct diverse imidazo[1,2-a]pyridine derivatives, which are crucial in developing new chemical entities.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the imidazo[1,2-a]pyridine core is recognized for its potential in drug discovery . The presence of the fluorophenyl group may enhance the compound’s ability to interact with biological targets, leading to the development of new medications with improved efficacy and safety profiles.

Catalysis

Imidazo[1,2-a]pyridines can act as ligands in catalytic systems . Their ability to coordinate with metals can lead to the development of novel catalysts that facilitate a variety of chemical transformations, including those that are environmentally friendly.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary widely depending on their specific structure and the biological target they interact with . Without specific studies, it’s difficult to predict the mechanism of action of “2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile”.

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3/c1-10-6-7-19-9-14(18-15(19)13(10)8-17)11-2-4-12(16)5-3-11/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOVUGIPNFSHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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